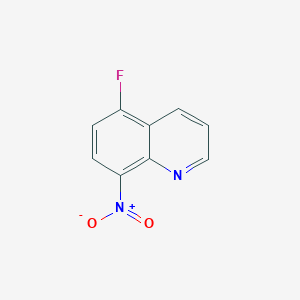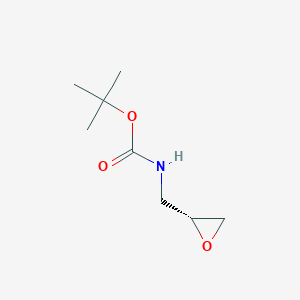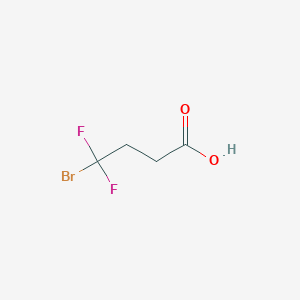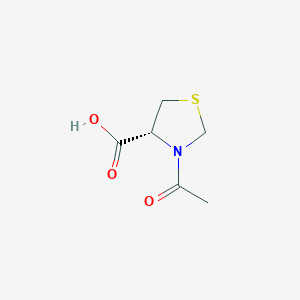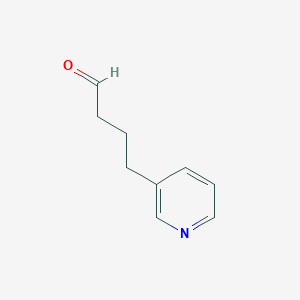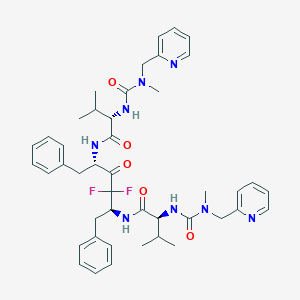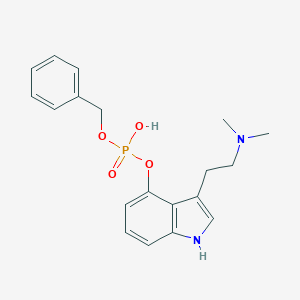
O-Benzyl-Psilocybin
Übersicht
Beschreibung
O-Benzyl Psilocybin is a derivative of psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocybin is known for its psychoactive properties and has been used in various cultural and spiritual rituals. O-Benzyl Psilocybin is a synthetic analog that has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
Wissenschaftliche Forschungsanwendungen
O-Benzyl Psilocybin has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: Used as a model compound to study the synthesis and reactivity of phosphorylated tryptamines.
Biology: Investigated for its effects on serotonin receptors and its potential to modulate neurotransmitter systems.
Medicine: Explored as a potential treatment for mental health disorders such as depression, anxiety, and post-traumatic stress disorder.
Wirkmechanismus
Target of Action
O-Benzyl Psilocybin, like its parent compound psilocybin, primarily targets the 5-HT2A serotonin receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of the central nervous system, particularly in the pathways for cognition and perception .
Mode of Action
Upon ingestion, O-Benzyl Psilocybin is likely to be metabolized into psilocin, similar to psilocybin . Psilocin then acts as an agonist at the 5-HT2A serotonin receptor . This means that psilocin binds to this receptor and activates it, which can lead to various physiological and psychoactive effects .
Biochemical Pathways
The primary biochemical pathway involved in the action of O-Benzyl Psilocybin is the serotonergic pathway . Activation of the 5-HT2A receptor by psilocin can lead to a cascade of events within the cell, affecting various downstream signaling pathways . This can result in altered mood, cognition, and perception .
Pharmacokinetics
The pharmacokinetics of O-Benzyl Psilocybin are likely to be similar to those of psilocybin. Psilocybin is rapidly dephosphorylated to psilocin in the body . Psilocin is then metabolized by various enzymes, including cytochrome P450 enzymes and monoamine oxidase (MAO) . The renal clearance of psilocin is less than 2% of the total clearance, suggesting that renal function has minimal impact on the elimination of psilocin .
Result of Action
The activation of the 5-HT2A receptor by psilocin can lead to a range of effects at the molecular and cellular level. These include changes in the release of various neurotransmitters and neurotrophic factors, as well as alterations in neuronal firing patterns . At a higher level, these changes can result in the characteristic psychedelic effects of psilocybin, including alterations in mood, cognition, and perception .
Action Environment
The action of O-Benzyl Psilocybin, like that of psilocybin, can be influenced by various environmental factors. These can include the individual’s set (mindset or expectation) and setting (physical and social environment), which can significantly influence the subjective effects of the drug . Additionally, factors such as the individual’s metabolism, body weight, and genetic factors can also influence the drug’s effects .
Biochemische Analyse
Biochemical Properties
O-Benzyl Psilocybin plays a significant role in biochemical reactions, particularly those involving the serotonergic system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin 5-HT2A receptor, where O-Benzyl Psilocybin acts as an agonist . This interaction is crucial for its psychedelic effects. Additionally, O-Benzyl Psilocybin is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which convert it into its active form, psilocin . Psilocin then interacts with serotonin receptors, influencing neurotransmitter systems and promoting neuroplasticity .
Cellular Effects
O-Benzyl Psilocybin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the serotonin 5-HT2A receptor leads to changes in intracellular signaling cascades, which can alter gene expression and protein synthesis . This modulation can result in increased neuroplasticity and changes in synaptic connectivity, which are thought to underlie its therapeutic effects . Additionally, O-Benzyl Psilocybin has been shown to affect cellular metabolism by altering the levels of certain metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of O-Benzyl Psilocybin involves its conversion to psilocin, which then exerts its effects at the molecular level. Psilocin binds to the serotonin 5-HT2A receptor, leading to the activation of downstream signaling pathways . This binding interaction results in the activation of G-proteins and subsequent changes in intracellular second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3) . These changes can lead to alterations in gene expression, enzyme activity, and protein synthesis, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Benzyl Psilocybin change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, particularly when exposed to light and heat . In vitro studies have shown that O-Benzyl Psilocybin can produce long-lasting changes in cellular function, with some effects persisting for several weeks after administration . In vivo studies have demonstrated that a single dose of O-Benzyl Psilocybin can produce sustained antidepressant effects, lasting up to several months .
Dosage Effects in Animal Models
The effects of O-Benzyl Psilocybin vary with different dosages in animal models. At low doses, the compound can produce mild behavioral changes and alterations in neurotransmitter levels . At higher doses, more pronounced effects are observed, including changes in behavior, cognition, and neuroplasticity . At very high doses, O-Benzyl Psilocybin can produce toxic effects, including neurotoxicity and adverse behavioral reactions . These findings highlight the importance of careful dosage control in both research and therapeutic applications.
Metabolic Pathways
O-Benzyl Psilocybin is involved in several metabolic pathways. Upon administration, it is rapidly dephosphorylated to psilocin, which is then metabolized by cytochrome P450 enzymes . Psilocin undergoes glucuronidation and is converted to 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP) . These metabolites are further processed and excreted from the body. The involvement of multiple enzymes in its metabolism highlights the complexity of O-Benzyl Psilocybin’s metabolic pathways .
Transport and Distribution
O-Benzyl Psilocybin is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and crosses the blood-brain barrier, where it exerts its effects on the central nervous system . Within cells, O-Benzyl Psilocybin and its metabolites are transported by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall pharmacological profile .
Subcellular Localization
The subcellular localization of O-Benzyl Psilocybin is critical for its activity and function. After entering the cell, the compound is directed to specific compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that guide O-Benzyl Psilocybin to its sites of action . The precise subcellular distribution of the compound can influence its interactions with biomolecules and its overall efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin typically involves the phosphorylation of psilocin, which is the active metabolite of psilocybin. One common method involves the use of O,O-dibenzylphosphoryl chloride or tetra-O-benzylpyrophosphate as the phosphorylating agents . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphorylated product.
Industrial Production Methods: Industrial production of O-Benzyl Psilocybin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: O-Benzyl Psilocybin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form psilocin.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of psilocin.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
O-Benzyl Psilocybin is structurally similar to other tryptamine derivatives such as:
Psilocybin: The naturally occurring compound found in mushrooms.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a different mechanism of action.
N,N-Dimethyltryptamine (DMT): Another powerful psychedelic with rapid onset and short duration of action.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Known for its intense psychoactive effects
Uniqueness: O-Benzyl Psilocybin is unique in its synthetic origin and its potential for controlled therapeutic applications. Unlike naturally occurring psilocybin, it can be produced with high purity and consistency, making it a valuable compound for research and clinical use.
Eigenschaften
IUPAC Name |
benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAIYZRUCXEQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456399 | |
| Record name | O-Benzyl Indocybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026609-93-7 | |
| Record name | O-Benzyl Indocybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



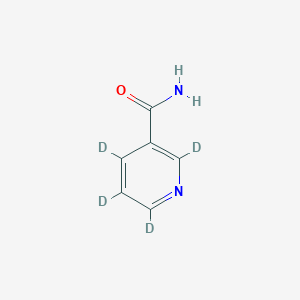
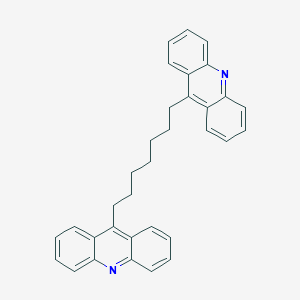
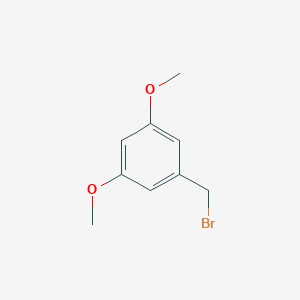

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
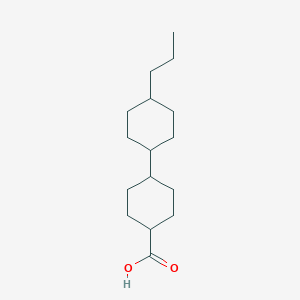
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
